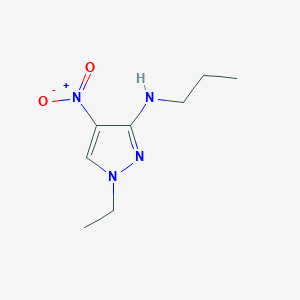
6-methylmorpholine-2-carboxamide, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methylmorpholine-2-carboxamide is a chemical compound with the CAS Number: 1824547-84-3 . It is a mixture of diastereomers . Diastereomers are stereoisomers that are not mirror images of each other .
Synthesis Analysis
The synthesis of carboxamides has been studied extensively. For instance, various carboxamides were synthesized and their structure-activity relationships were examined as fungicides . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of 6-methylmorpholine-2-carboxamide consists of a morpholine ring with a methyl group at the 6-position and a carboxamide group at the 2-position . The InChI code for this compound is 1S/C6H12N2O2/c1-4-2-8-3-5(10-4)6(7)9/h4-5,8H,2-3H2,1H3,(H2,7,9) .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-methylmorpholine-2-carboxamide include a molecular weight of 144.17 . It is a powder at room temperature . Diastereomers can have different physical properties and reactivity. They have different melting points and boiling points and different densities .Scientific Research Applications
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including compounds similar to 6-methylmorpholine-2-carboxamide, are known for their role in fermentative production using engineered microbes such as Escherichia coli and Saccharomyces cerevisiae. These acids can inhibit microbial growth at concentrations below desired yields, affecting cell membrane integrity and intracellular pH, which are crucial for microbial tolerance and industrial performance (Jarboe, Royce, & Liu, 2013).
N6-Methyladenosine Regulatory Machinery in Plants
The study of N6-methyladenosine (m6A) RNA methylation, a pivotal post-transcriptional mechanism, highlights the complex regulation of genetic information in plants. Understanding the structure, composition, and biological functions of plant m6A regulatory machinery could significantly contribute to crop genetic improvement through epitranscriptome manipulation, revealing potential applications of related compounds in enhancing plant growth and stress response (Yue, Nie, Yan, & Weining, 2019).
Chemistry, Biochemistry, and Safety of Acrylamide
Acrylamide research, closely related to the study of compounds like 6-methylmorpholine-2-carboxamide, involves understanding its formation in food and its implications for human health. Studies focus on the chemistry, biochemistry, and toxicological aspects of acrylamide, highlighting the need for improved food processing methods to reduce acrylamide content and enhance food safety (Friedman, 2003).
Gas Separation by Polyimide Membranes
Research on polyimide membranes synthesized from compounds related to 6-methylmorpholine-2-carboxamide, such as 6FDA–6FpDA polyimide, provides insight into gas separation technologies. These studies focus on the diffusivity characteristics of gases through dense membranes, contributing to advancements in membrane technology for industrial applications (Wang, Cao, & Chung, 2002).
Brain Serotonergic System Study with Labeled α-Methyl-L-Tryptophan
Labeled α-methyl-L-tryptophan (α-MTrp), an analog of tryptophan and related to compounds like 6-methylmorpholine-2-carboxamide, is used to study the brain's serotonergic system. This research provides a valuable approach for determining brain serotonin synthesis rates, aiding in the understanding of neuropsychiatric disorders and the effects of various drugs on serotonin synthesis (Diksic & Young, 2001).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that carboxamide derivatives, such as 6-methylmorpholine-2-carboxamide, can form hydrogen bonds with a variety of enzymes and proteins, often inhibiting their activity .
Mode of Action
The mode of action of 6-methylmorpholine-2-carboxamide involves the formation of hydrogen bonds with its targets, which can lead to the inhibition of their activity . This interaction can result in changes to the function of the target proteins or enzymes, potentially altering cellular processes.
Biochemical Pathways
Carboxamide derivatives are known to interact with a variety of enzymes and proteins, suggesting that multiple pathways could be affected .
Result of Action
Given its potential to inhibit the activity of various enzymes and proteins, it could have wide-ranging effects on cellular processes .
Properties
IUPAC Name |
6-methylmorpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-4-2-8-3-5(10-4)6(7)9/h4-5,8H,2-3H2,1H3,(H2,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCUOFVJVBKROR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)](/img/no-structure.png)

![2-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(1,1-dioxothiolan-3-yl)-4,5-dimethoxybenzenesulfonamide](/img/structure/B2930297.png)
![3-Cyclopentyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2930298.png)



![3-(3,5-dimethylisoxazol-4-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2930306.png)

